N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide
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Description
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C18H16FN3O3S2 and its molecular weight is 405.46. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces
Biochemical Pathways
Given the presence of a thiadiazole ring and a fluorobenzyl group in its structure, it may potentially interfere with pathways involving sulfur metabolism or aromatic compounds . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. The presence of the dimethoxybenzamide group may influence its absorption and distribution due to potential interactions with biological membranes .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given its complex structure, it may have multiple effects depending on the cellular context and the specific targets it interacts with .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the stability of the thiadiazole ring and the fluorobenzyl group may be affected by extreme pH or temperature conditions .
Properties
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S2/c1-24-14-7-6-12(9-15(14)25-2)16(23)20-17-21-22-18(27-17)26-10-11-4-3-5-13(19)8-11/h3-9H,10H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASSPGRUUVGWJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.